molecular formula C8H15ClN2O3 B1430012 Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride CAS No. 1427378-56-0

Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride

Cat. No.: B1430012
CAS No.: 1427378-56-0
M. Wt: 222.67 g/mol
InChI Key: NBIGMRVGVRLXAB-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H14N2O3Cl. It is a hydrochloride salt derived from the esterification of 3-(3-amino-2-oxopyrrolidin-1-yl)propanoic acid. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 3-(3-amino-2-oxopyrrolidin-1-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

  • Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: The industrial production of this compound involves large-scale esterification reactions using reactors equipped with efficient mixing and temperature control systems. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can occur at the ester group, leading to the formation of different esters.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Different esters and amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Biology: It serves as a precursor in the synthesis of peptides and proteins, aiding in the study of biological processes. Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug discovery and development. Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells.

Comparison with Similar Compounds

  • Nirmatrelvir: A closely related compound used in antiviral treatments.

  • Paxlovid: A combination drug containing nirmatrelvir and another active ingredient.

Uniqueness: Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride is unique in its chemical structure and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.ClH/c1-13-7(11)3-5-10-4-2-6(9)8(10)12;/h6H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIGMRVGVRLXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride
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Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride
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Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride

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